molecular formula C17H19FN2O4S B4893259 butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate

butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate

Cat. No.: B4893259
M. Wt: 366.4 g/mol
InChI Key: SRQUFNSOTGEWRQ-UHFFFAOYSA-N
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Description

Butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate is a synthetic organic compound with the molecular formula C₁₇H₁₉FN₂O₄S . This compound is characterized by the presence of a butyl carbamate group attached to a phenyl ring, which is further substituted with a fluorophenylsulfamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide. This intermediate is then reacted with 4-aminophenylcarbamate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces. The overall effect depends on the specific biological pathway and target involved.

Comparison with Similar Compounds

Butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate can be compared with other sulfonamide derivatives, such as:

    N-(4-fluorophenyl)sulfonamide: Similar structure but lacks the carbamate group.

    Butyl N-phenylcarbamate: Lacks the sulfonamide and fluorophenyl groups.

    4-fluorophenylsulfonamide: Lacks the butyl carbamate group.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-2-3-12-24-17(21)19-14-8-10-16(11-9-14)25(22,23)20-15-6-4-13(18)5-7-15/h4-11,20H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQUFNSOTGEWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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